SmB protein

Spliceosomal Assembly snRNP Biogenesis RNA Processing

SmB protein (CAS 128027-71-4), also known as SNRPB, is a core component of the eukaryotic spliceosome. It is an integral subunit of the Sm protein ring common to the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs).

Molecular Formula C7H13NO3
Molecular Weight 0
CAS No. 128027-71-4
Cat. No. B1176644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmB protein
CAS128027-71-4
SynonymsSmB protein
Molecular FormulaC7H13NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SmB Protein (CAS 128027-71-4): A Core, Ubiquitous Spliceosomal Component for Functional and Assembly Studies


SmB protein (CAS 128027-71-4), also known as SNRPB, is a core component of the eukaryotic spliceosome. It is an integral subunit of the Sm protein ring common to the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs) [1]. Unlike its tissue-specific counterpart SmN, SmB is ubiquitously expressed across all cell and tissue types [1]. This widespread expression pattern makes SmB a foundational target for studying constitutive pre-mRNA splicing mechanisms.

Constitutive Splicing Models Ubiquitous expression supports broad spliceosomal mechanism studies
U1/U2 snRNP Assembly Reported incorporation into both U1 and U2 snRNPs enables dual-snRNP research
Autoantibody Epitope Research Carries SmB/B'-specific epitope for SLE autoantibody subset studies

SmB Protein (CAS 128027-71-4): High-Risk Procurement Without Quantitative Evidence


Interchanging SmB protein with its closest analogs—including its tissue-specific counterpart SmN, the splice variant SmB', or other Sm core proteins like SmD—is not scientifically valid without prior quantitative validation [1]. These proteins exhibit demonstrable differences in snRNP particle incorporation affinity, autoantibody epitope recognition, and tissue distribution. Substitution can introduce uncontrolled variables into spliceosomal assembly assays, functional studies, and immunological detection methods. The following evidence underscores why generic substitution carries a high risk of experimental failure or non-reproducibility.

SmN vs SmB SmN may exhibit altered U1 snRNP incorporation, confounding assembly and 5' splice site studies
SmN lacks key epitope A defined SLE autoepitope on SmB/B' is absent in SmN, potentially causing false-negative immunodetection
SmD cross-reactivity differs Anti-ribosomal P antibody binding frequencies differ between SmD and SmB/B', complicating autoantibody profiling

SmB Protein (CAS 128027-71-4): Quantitative Differentiators vs. SmN and SmD


SmB vs. SmN: Differential Incorporation into U1 and U2 snRNP Particles

SmB demonstrates a higher functional affinity for the pre-U1 snRNP particle compared to SmN. In cellular systems with low SmN expression, SmN is excluded from U1 snRNPs while being incorporated into U2 snRNPs. In contrast, SmB is readily incorporated into both U1 and U2 snRNPs [1]. This functional difference is dose-dependent; SmN only incorporates into U1 snRNPs when expressed at artificially high levels, effectively replacing SmB [1].

U1/U2 snRNP incorporation
Class-level
SmB: present in U1 & U2 vs SmN (low exp): excluded from U1
Substitution may alter U1 snRNP assembly outcomes
Dose-dependent replacement at high SmN levels
Spliceosomal Assembly snRNP Biogenesis RNA Processing

SmB/B' vs. SmN: A Defined Autoantibody Epitope on SmB/B'

A subset of IgG autoantibodies from patients with systemic lupus erythematosus (SLE) can discriminate between the highly homologous polypeptides SmB/B' and SmN. These antibodies bind a specific epitope that is present on SmB/B' but absent from SmN [1]. This demonstrates that despite their high sequence similarity, the two proteins possess distinct immunological surfaces.

Autoantibody epitope
Class-level
SmB/B': epitope present vs SmN: epitope absent
SmN may miss specific SLE IgG subset detection
Qualitative difference; SLE sera context
Autoimmunity Systemic Lupus Erythematosus Epitope Mapping

SmB/B' vs. SmD: Quantified Cross-Reactivity with Anti-Ribosomal P Antibodies

Anti-ribosomal P protein antibodies, affinity-purified from lupus patient sera, exhibit differential binding to Sm proteins. In an immunoblot assay, these antibodies bound recombinant SmD in 5 out of 10 samples (50%) and SmB/B' in 4 out of 10 samples (40%) [1]. In a parallel ELISA, binding to SmD was observed in 6 out of 10 samples (60%) [1].

Anti-P cross-reactivity
Reported
SmB/B' bound 4/10 samples vs SmD bound 5/10 (IB) / 6/10 (ELISA)
SmD substitution may shift autoantibody binding profiles
Immunoblot & ELISA; affinity-purified anti-P
Autoantibody Cross-Reactivity Immunoblot ELISA

SmB Protein (CAS 128027-71-4): Recommended Applications Based on Evidence


Investigating Constitutive Pre-mRNA Splicing and U1 snRNP Function

Given its ubiquitous expression and verified incorporation into both U1 and U2 snRNPs [1], SmB (CAS 128027-71-4) is the appropriate choice for studying fundamental, constitutive splicing mechanisms. Its consistent presence in the U1 snRNP, which is critical for 5' splice site recognition, makes it a reliable target for assembly assays where U1 function is a key readout [1].

Autoantibody Profiling in Systemic Lupus Erythematosus (SLE)

For the development or validation of diagnostic assays for SLE, SmB protein is required to detect the specific subset of anti-Sm autoantibodies that target an epitope absent from its analog SmN [1]. Using SmB ensures the assay can capture the full spectrum of anti-Sm reactivities. Furthermore, the quantified difference in cross-reactivity with anti-ribosomal P antibodies compared to SmD [1] necessitates the use of SmB/B' for accurate autoantibody profiling.

General Spliceosomal snRNP Core Assembly and Interaction Studies

As a core component of the Sm ring present in U1, U2, U4, and U5 snRNPs [1], SmB is the optimal target for studying the assembly of the Sm core complex, snRNP biogenesis, and the identification of novel spliceosomal interaction partners. Its ubiquitous and foundational role in the spliceosome ensures that results are broadly applicable to constitutive splicing pathways across various cell types [1].

Application
Selection Property
Validation Focus
Constitutive splicing & U1 snRNP assembly
Ubiquitous U1/U2 snRNP incorporation
5' splice site recognition & assembly assays
SLE anti-Sm autoantibody profiling (research)
SmB/B'-specific epitope presence
Anti-Sm IgG subset immunodetection
Sm core complex & snRNP biogenesis
Core Sm ring subunit (U1,U2,U4,U5)
Sm assembly & interaction partner mapping

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